4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
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Overview
Description
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C8H13NO2. It is a heterocyclic compound that contains both an azetidine ring and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and tetrahydropyran rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Contains a spirocyclic azetidine ring and is known for its biological activity.
Tetrahydro-2H-pyran-2-one: A simpler compound with a tetrahydropyran ring, used in various chemical syntheses.
Azetidine-3-carboxylic acid: A precursor in the synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
Uniqueness
This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.
Biological Activity
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydro-2H-pyran-2-one core with an azetidine substituent, which may influence its interaction with biological targets. The molecular formula is C8H13NO2, and it has a molecular weight of approximately 155.19 g/mol.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially affecting neurotransmission and exhibiting neuroprotective effects .
Pharmacological Effects
- Antidepressant Activity : Some studies have suggested that analogs of this compound may exhibit antidepressant-like effects by modulating nAChR activity, particularly the α4β2 subtype, which is associated with mood regulation .
- Cytotoxicity and Genotoxicity : Investigations into the cytotoxicity of related compounds have shown varied results. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was evaluated for genotoxicity using the BlueScreen assay and showed positive results for cytotoxicity but was not considered mutagenic under certain conditions .
- Selectivity for nAChR Subtypes : The selectivity of compounds similar to this compound for specific nAChR subtypes suggests potential therapeutic applications in treating conditions like depression and anxiety without the side effects associated with non-selective agents .
Study 1: Antidepressant Effects
In a study focused on the antidepressant properties of sazetidine-A analogs, it was found that selective activation of α4β2-nAChRs could lead to significant behavioral improvements in rodent models. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of tetrahydro derivatives, including those similar to this compound, using various cell lines. Results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they were generally non-mutagenic in standard assays .
Data Summary
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(azetidin-3-yl)oxan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2 |
InChI Key |
GTEYRGVBSGFRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC1C2CNC2 |
Origin of Product |
United States |
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